molecular formula C15H24N2 B3022942 2-(4-Methylphenyl)-2-(4-methylpiperidin-1-YL)ethanamine CAS No. 915923-71-6

2-(4-Methylphenyl)-2-(4-methylpiperidin-1-YL)ethanamine

Cat. No. B3022942
CAS RN: 915923-71-6
M. Wt: 232.36 g/mol
InChI Key: RJRUFVDQHGNTAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethanamine involves various strategies. For instance, the synthesis of Schiff bases derived from 2-(piperidin-4-yl)ethanamine was achieved through a dehydration reaction with corresponding aldehydes, yielding high-purity tetradentate NNNS Schiff bases (L1–L3) . Similarly, 2-(4-Azulenyl)ethanamine derivatives were synthesized using methyleneammonium salts and sodium azulenides, showcasing a method to create nonbenzenoid analogs of biogenic amines . Another related synthesis involved the preparation of 2-(Phenylthio)ethanamine, an intermediate of the Bcl-2 inhibitor ABT-263, which was produced from 2-phenylthio ethyl bromide using the Gabriel reaction, with 4-nitrophthalimide as a more effective synthon .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. UV-Visible and FTIR spectroscopy were employed to monitor the reactions, while the structures of the Schiff bases were deduced from 1H and 13C NMR, FTIR, UV-Vis, MS, EA, EDS, and TG-derived physical measurements . For the azulenyl derivatives, UV, IR, 1H NMR, 13C NMR, and MS data were used for characterization . These methods are crucial for confirming the molecular structure and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds was explored through different reactions. The Schiff bases were tested for their antimicrobial activities against several types of bacteria using the disk diffusion test, indicating their potential as novel pancreatic lipase inhibitors . The azulenyl derivatives were investigated for their enzyme activity, showing negligible effects on prostaglandin 15-hydroxydehydrogenase and considerable inhibition to cyclic AMP-phosphodiesterase . These findings suggest that the synthesized compounds have diverse biological activities and could be further explored for therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were analyzed through various techniques. Theoretical calculations, including DFT/B3LYP optimization, TD-DFT, frequency, Molecular Electrostatic Potential (MEP), and HOMO-LUMO analysis, were performed for one of the Schiff bases (L2), providing insights into their electronic properties . The antioxidant activity of the Schiff bases was also evaluated using the DPPH method, with IC50 values compared to the Trolox standard . The polyurethanes derived from related compounds, such as 4,4'-bipiperidine, showed varying inherent viscosities and thermostability, indicating their potential for material science applications .

properties

IUPAC Name

2-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-12-3-5-14(6-4-12)15(11-16)17-9-7-13(2)8-10-17/h3-6,13,15H,7-11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRUFVDQHGNTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(CN)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586420
Record name 2-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-2-(4-methylpiperidin-1-YL)ethanamine

CAS RN

915923-71-6
Record name 2-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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